![molecular formula C14H15N3O2S B581303 2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine CAS No. 1141669-69-3](/img/structure/B581303.png)
2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
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Description
2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a chemical compound. It is used in the field of preparation of organic compounds . It is also used in the synthesis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid .
Synthesis Analysis
The synthesis of this compound involves several steps. The protected piperidone is first transformed into 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine in the presence of a secondary compound . A new method for preparing this compound has been developed to solve problems such as unfavorable cost control, high raw material prices, and low yield, and achieve industrial production and cost control .Molecular Structure Analysis
The molecular structure of this compound is complex. The IUPAC name of this compound is benzyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5-carboxylate . The InChI code is 1S/C14H15N3O2S/c15-13-16-11-6-7-17(8-12(11)20-13)14(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,15,16) .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. The compound is involved in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 289.36 . The compound is a white to brown solid . The storage temperature is +4C .Scientific Research Applications
Synthetic Chemistry and Biological Interest
Benzazoles and their derivatives, including compounds with functionalities similar to 2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, are of significant interest in medicinal chemistry due to their diverse biological activities. Synthetic chemists have developed various procedures to access compounds with guanidine moieties, given their potential as therapeutic agents. These compounds have been investigated for their cytotoxic properties, inhibition of cell proliferation via angiogenesis, and apoptosis, highlighting the chemical versatility and potential pharmacological applications of such structures (Rosales-Hernández et al., 2022).
Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, closely related to the thiazolo[5,4-c]pyridine structure, have been demonstrated to possess a wide range of functionalities, particularly in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. These compounds have shown potent anticancer, antibacterial, anti-inflammatory activity, among others, underscoring the potential of heterocyclic molecules in drug development investigations (Li et al., 2019).
Importance of Hybrid Catalysts in Synthesis
The synthesis of complex heterocycles, including pyranopyrimidine scaffolds, through one-pot multicomponent reactions using hybrid catalysts, illustrates the advanced methodologies applicable in creating compounds with structures similar to this compound. These efforts highlight the role of novel catalysts in synthesizing biologically relevant scaffolds, suggesting pathways for the synthesis of new pharmacophores (Parmar et al., 2023).
Biological Significance and Chemosensing Applications
Pyridine derivatives, similar in structure to the compound of interest, play a crucial role in medicinal chemistry due to their biological activities across a spectrum of applications, including antibacterial, antifungal, and anticancer properties. Additionally, their high affinity for various ions and neutral species positions them as effective chemosensors, further extending the utility of such compounds beyond pharmaceutical applications to include analytical chemistry (Abu-Taweel et al., 2022).
properties
IUPAC Name |
benzyl 2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c15-13-16-11-6-7-17(8-12(11)20-13)14(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTQWXKHLAJTRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)N)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712320 |
Source
|
Record name | Benzyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1141669-69-3 |
Source
|
Record name | Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 2-amino-6,7-dihydro-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1141669-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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